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Compound of Interest

Compound Name: Cns 5161

Cat. No.: B1669275 Get Quote

An In-depth Review of the Nonclinical Pharmacology, Efficacy, and Safety Data for the Novel

NMDA Receptor Antagonist CNS 5161.

This technical guide provides a comprehensive overview of the preclinical data available for

CNS 5161 (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-

methylguanidine), a potent and selective noncompetitive N-methyl-D-aspartate (NMDA)

receptor antagonist. This document is intended for researchers, scientists, and drug

development professionals interested in the preclinical profile of this neuroprotective and

anticonvulsant agent.

Introduction
CNS 5161 is a diarylguanidine derivative that acts as a noncompetitive antagonist at the NMDA

receptor ion channel.[1] Excessive activation of NMDA receptors is implicated in the

pathophysiology of a range of neurological disorders, including cerebral ischemia, epilepsy, and

neuropathic pain. By blocking the ion channel, CNS 5161 modulates glutamate-mediated

excitotoxicity, a key mechanism of neuronal damage in these conditions. Preclinical studies

have demonstrated the potential of CNS 5161 in various models of neurological disease,

suggesting its therapeutic utility as a neuroprotective and anticonvulsant agent.

In Vitro Pharmacology
The primary mechanism of action of CNS 5161 is the noncompetitive blockade of the NMDA

receptor ion channel. This has been characterized through in vitro radioligand binding assays.
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Binding Affinity
CNS 5161 exhibits high affinity for the NMDA receptor ion channel, as determined by its ability

to displace the binding of [³H]MK-801, a well-characterized noncompetitive NMDA receptor

antagonist.

Parameter Value Species
Tissue
Preparation

Reference

Kᵢ (for [³H]MK-

801

displacement)

1.8 nM Rat

Synaptosomal

membrane

preparations

from brain

[1]

Kd < 4 nM Rat
Brain

membranes
[2]

Experimental Protocol: Radioligand Binding Assay
The binding affinity of CNS 5161 was determined using a radioligand binding assay with

[³H]MK-801 and synaptosomal membrane preparations from rat brain. While the full detailed

protocol from the original publication by Hu et al. (1997) is not publicly available, a general

methodology for such an assay is described below.
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Figure 1. Workflow for a competitive radioligand binding assay.
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Protocol Outline:

Membrane Preparation: Synaptosomal membranes are prepared from whole rat brains

through a series of homogenization and centrifugation steps to isolate the fraction rich in

synaptic components.

Binding Assay: The prepared membranes are incubated with a fixed concentration of the

radioligand ([³H]MK-801) and varying concentrations of the unlabeled competitor (CNS
5161). The incubation is carried out in a suitable buffer at a specific temperature and for a

duration sufficient to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

separates the membrane-bound radioligand from the free radioligand in the solution. The

filters are then washed to remove any nonspecifically bound radioactivity.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is quantified using liquid scintillation counting.

Data Analysis: The data are analyzed using nonlinear regression to determine the

concentration of CNS 5161 that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀). The

IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation,

which takes into account the concentration and affinity of the radioligand.

In Vivo Efficacy
The therapeutic potential of CNS 5161 has been evaluated in several preclinical animal models

of neurological disorders, demonstrating its neuroprotective and anticonvulsant properties.

Neuroprotection in Cerebral Ischemia
CNS 5161 has shown neuroprotective effects in a rat model of focal cerebral ischemia.
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Animal Model
Efficacy
Endpoint

Treatment
Protocol

Key Findings Reference

Adult rat model

of focal cerebral

ischemia

(MCAO)

Neuroprotection

Not specified in

available

literature

Demonstrated

neuroprotective

effects

[1]

Experimental Protocol: Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Model

The most common method for inducing focal cerebral ischemia in rats is the intraluminal suture

middle cerebral artery occlusion (MCAO) model. While the specific protocol for the CNS 5161
study is not detailed in the available literature, a general procedure is outlined below.
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Figure 2. Experimental workflow for the MCAO model of focal cerebral ischemia.

Protocol Outline:

Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized.

MCAO Procedure: A surgical suture with a blunted tip is introduced into the external carotid

artery and advanced through the internal carotid artery to occlude the origin of the middle

cerebral artery, thereby inducing focal ischemia. The duration of occlusion is typically 60-120

minutes.
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Drug Administration: CNS 5161 or a vehicle control is administered, typically via intravenous

or intraperitoneal injection, at a specific time point relative to the onset of ischemia (e.g.,

before, during, or after).

Reperfusion: After the designated occlusion period, the suture is withdrawn to allow for

reperfusion of the ischemic territory.

Assessment of Neuroprotection: At a predetermined time after reperfusion (e.g., 24 or 48

hours), the neuroprotective effect is assessed. This typically involves:

Histological Analysis: The brain is removed, sectioned, and stained with a marker for

viable tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC). The volume of the infarct

(dead tissue) is then quantified.

Functional Assessment: Neurological deficits are scored using a standardized scale to

assess motor and sensory function.

Anticonvulsant Activity
CNS 5161 has demonstrated potent anticonvulsant effects in a genetic model of epilepsy.

Animal Model
Efficacy
Endpoint

Treatment
Protocol

Key Findings Reference

DBA/2 mice

(audiogenic

seizures)

Inhibition of

audiogenic

seizures

4 mg/kg, i.p.
91% inhibition of

seizures

Experimental Protocol: Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus. This

model is commonly used to screen for anticonvulsant drugs. The detailed protocol for the CNS
5161 study is not available, but a general procedure is described below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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